1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.375. The purity is usually 95%.
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Scientific Research Applications
Biological Activities and Chemical Synthesis
Antibacterial and Antifungal Activities : Certain derivatives, such as thiophene-3-carboxamide derivatives, exhibit notable antibacterial and antifungal properties. These compounds' bioactivity is attributed to their molecular structure, which includes intermolecular hydrogen bonds that stabilize their conformation, potentially enhancing their interaction with microbial targets (Vasu et al., 2005).
Chemical Transformations and Novel Heterocyclic Systems : Research on aminonaphthyridinones, including structures related to "1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide", has led to the discovery of novel annulated products through chemical transformations such as Hofmann rearrangement and subsequent reactions. These novel compounds have shown typical pyrrole-type reactivity, indicating their potential for further chemical and biological applications (Deady & Devine, 2006).
Met Kinase Inhibition for Cancer Therapy : Derivatives have been identified as potent and selective inhibitors of the Met kinase, a critical target in cancer therapy. One such compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting its therapeutic potential (Schroeder et al., 2009).
Anti-inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone have been synthesized and evaluated as potential anti-inflammatory and analgesic agents. These compounds exhibit cyclooxygenase inhibition and have shown significant analgesic and anti-inflammatory activities, suggesting their utility in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).
Conformational Analysis for Drug Development : The crystal structure and molecular conformation of solvated derivatives have been studied, providing insights into their potential as antineoplastic agents. Such analyses are crucial for understanding the molecular basis of drug action and for the design of new therapeutic agents (Banerjee et al., 2002).
Mechanism of Action
Target of Action
HJZ-12 exhibits high subtype-selectivity to both α1D- and α1A- adrenoceptors (AR), with respect to α1B-AR in vitro .
Result of Action
In vitro, HJZ-12 exhibited significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .
Action Environment
The role of HJZ-12 on cell viability and apoptosis was an α1-independent action
Properties
IUPAC Name |
1-benzyl-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-25-17-11-9-16(10-12-17)21-19(23)18-8-5-13-22(20(18)24)14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRAXSQSYFFOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.